molecular formula C13H12ClNO B1314189 3-Chloro-4-(3-methylphenoxy)aniline CAS No. 56966-56-4

3-Chloro-4-(3-methylphenoxy)aniline

Cat. No.: B1314189
CAS No.: 56966-56-4
M. Wt: 233.69 g/mol
InChI Key: ARCHJLIVYBAESJ-UHFFFAOYSA-N
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Description

Strategic Positioning of Substituted Anilines and Aryl Ethers in Molecular Synthesis

Substituted anilines are a cornerstone of synthetic organic chemistry, serving as crucial intermediates in the production of a wide array of materials, including dyes, polymers, and, most notably, pharmaceuticals. nih.gov The amino group's nucleophilicity and the aromatic ring's susceptibility to electrophilic substitution make anilines versatile building blocks. nih.gov They are integral components of many approved drugs, where they often play a key role in binding to biological targets.

Theoretical Significance of the 3-Chloro-4-(3-methylphenoxy)aniline Scaffold in Advanced Organic Chemistry

The scaffold of this compound is theoretically significant due to the interplay of its constituent parts. The chlorine atom and the methyl group on the two phenyl rings introduce specific electronic and steric effects. The chloro group is an electron-withdrawing substituent, which can influence the reactivity of the aniline (B41778) ring and the diaryl ether linkage. The methyl group, being electron-donating, can also modulate the electronic properties of the phenoxy ring.

The dihedral angle between the two aromatic rings of the diphenyl ether core is a critical parameter that dictates the three-dimensional structure of the molecule. This, in turn, can affect its binding affinity to target proteins. Computational studies on related diphenyl ether structures have been employed to understand these conformational preferences and their impact on biological activity.

Overview of Potential Research Trajectories for this compound

Given the structural similarities to known bioactive molecules, several research trajectories for this compound can be envisioned. A primary area of interest lies in its potential as a precursor for the synthesis of kinase inhibitors. Many successful kinase inhibitors, such as Sorafenib, Lapatinib, and Pazopanib, feature a substituted aniline or a diphenyl ether moiety as a key structural element for interacting with the ATP-binding site of kinases. nih.govnih.govnih.gov The synthesis of analogues of these drugs using this compound could lead to the discovery of novel therapeutic agents. rsc.orgnih.govmdpi.com

Furthermore, the diphenyl ether scaffold is a known pharmacophore in herbicides and antimicrobials. nih.govnih.govrroij.com Research into the herbicidal and antimicrobial properties of derivatives of this compound could therefore be a fruitful avenue of investigation. The compound could serve as a versatile starting material for creating libraries of new compounds to be screened for various biological activities.

Chemical Compound Data

Below are tables detailing the available data for this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C13H12ClNO
Molecular Weight 233.70 g/mol
CAS Number 135779-87-6

Table 2: Related Compound Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-ChloroanilineC6H6ClN127.57108-42-9 nih.gov
3-Chloro-4-methylanilineC7H8ClN141.6095-74-9 chemicalbook.com
3-Chloro-4-methoxyanilineC7H8ClNO157.605345-54-0 sigmaaldrich.com
3-Chloro-4-(4-chlorophenoxy)anilineC12H9Cl2NO254.1124900-79-6 sigmaaldrich.com
LapatinibC29H26ClFN4O4S581.06231277-92-2
PazopanibC21H23N7O2S437.52444731-52-6
SorafenibC21H16ClF3N4O3464.82284461-73-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(15)8-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCHJLIVYBAESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517381
Record name 3-Chloro-4-(3-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56966-56-4
Record name 3-Chloro-4-(3-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56966-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(3-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 3 Chloro 4 3 Methylphenoxy Aniline

Established and Novel Synthetic Routes Towards 3-Chloro-4-(3-methylphenoxy)aniline

The construction of the this compound framework is primarily accomplished through two major strategies: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The final step in these sequences typically involves the functionalization of a precursor to install the aniline's amino group.

Nucleophilic aromatic substitution (SNAr) stands out as a classical and effective method for forming the diaryl ether bond central to the target molecule. This pathway typically involves the reaction of an electron-deficient aryl halide with an alkoxide or phenoxide.

A common starting material for this approach is a nitro-substituted dihalobenzene, such as 3,4-dichloronitrobenzene (B32671). The nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the halogen at the 4-position. The synthesis proceeds via the following steps:

Ether Formation : 3,4-dichloronitrobenzene is treated with 3-methylphenol (m-cresol) in the presence of a base. A strong base, such as potassium hydroxide (B78521) (KOH), is used to deprotonate the phenol (B47542), generating the more nucleophilic 3-methylphenoxide. The reaction is often heated to drive it to completion. In some instances, a copper catalyst is added to facilitate the coupling. nih.gov The product of this step is 1-chloro-2-(3-methylphenoxy)-4-nitrobenzene.

Reduction of the Nitro Group : The nitro group of the resulting diaryl ether intermediate is then reduced to an amine to yield the final product, this compound. This reduction is a standard transformation and is discussed in more detail in section 2.1.3.

This SNAr approach is advantageous due to the relatively low cost of the starting materials and the robustness of the reaction.

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-O bonds, often referred to as Buchwald-Hartwig etherification. While less common than SNAr for this specific type of diaryl ether, this strategy provides an alternative route that can be beneficial, especially when dealing with less activated substrates.

A potential pathway could involve the coupling of a protected 4-amino-2-chlorophenol (B1200274) with a 3-tolyl halide or triflate. Alternatively, a more plausible route would couple 4-bromo-3-chloroaniline (B1265746) (or a protected version) with m-cresol. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (or in this case, coordination and deprotonation of the phenol), and reductive elimination. uwindsor.ca

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands like PPh₃ or more specialized Buchwald ligands), and base (e.g., Cs₂CO₃, K₃PO₄) is crucial for achieving high yields. nih.govlibretexts.org These reactions often tolerate a wide range of functional groups, which can be a significant advantage. uwindsor.ca The development of N-heterocyclic carbene (NHC) ligands has further expanded the scope of these reactions to include less reactive aryl chlorides. chemrxiv.org

The final and critical step in the most common synthetic sequences is the introduction of the amine group, typically through the reduction of a nitro group precursor. Several methods are available for this transformation, ranging from classical chemical reductions to modern catalytic hydrogenation processes.

Chemical Reduction : A widely used method involves the use of a metal in an acidic medium, such as iron powder in acetic acid. nih.gov This method is effective and uses inexpensive reagents. Another common approach is reduction with sodium sulfide, a technique historically used in the dye industry. google.com However, these stoichiometric reductions generate significant amounts of waste, primarily metal oxides or sulfur-containing byproducts, posing environmental concerns. google.com

Catalytic Hydrogenation : This method is a cornerstone of green chemistry and is increasingly favored in industrial settings. The nitro-substituted diaryl ether intermediate is reduced using hydrogen gas (H₂) over a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.com This process is highly efficient and produces only water as a byproduct. The reaction conditions, such as hydrogen pressure, temperature, and choice of catalyst, can be optimized to achieve high selectivity and yield, often exceeding 99%. google.com Dehalogenation can be a potential side reaction, but this can often be suppressed by adding inhibitors or carefully selecting the catalyst and conditions. google.com

Table 1: Comparison of Reduction Methods for Nitro Group Functionalization

Method Reductant/Catalyst Solvent Advantages Disadvantages Yield
Chemical Reduction Iron powder / Acetic Acid Ethanol (B145695)/Water Inexpensive reagents, robust reaction Large amount of iron sludge waste, purification can be difficult High (e.g., 94%) nih.gov
Catalytic Hydrogenation Pd/C / H₂ Methanol (B129727) or other alcohols High atom economy, clean reaction (water byproduct), high purity product Higher initial catalyst cost, requires specialized high-pressure equipment Very High (>99%) google.com
Catalytic Hydrogenation Raney Nickel / H₂ Methanol Effective, lower cost than palladium Potential for dehalogenation, pyrophoric catalyst High (e.g., 100% conversion) google.com

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible industrial processes. Key areas of focus include improving atom economy and utilizing safer solvent systems.

Atom economy is a central tenet of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. The synthesis of this compound offers a clear example of how process choices impact atom economy.

The transition from classical chemical reduction of the nitro group (using iron powder) to catalytic hydrogenation represents a significant improvement. google.com

Chemical Reduction (e.g., Bechamp reduction with Fe/HCl): 4 Fe + C₁₃H₁₀ClNO₃ + 10 HCl → C₁₃H₁₂ClN + 4 FeCl₂ + 3 H₂O This process generates large quantities of iron salts as waste, resulting in very low atom economy.

Catalytic Hydrogenation: C₁₃H₁₀ClNO₃ + 3 H₂ --(Catalyst)--> C₁₃H₁₂ClN + 2 H₂O In this route, all atoms from the hydrogen gas are incorporated into the product or form water, the only byproduct. This leads to a much higher atom economy and aligns with green chemistry goals by minimizing waste. rsc.org Chinese patents explicitly mention that liquid-phase catalytic hydrogenation is the preferred technology to replace chemical reduction due to low yields, poor quality, and serious environmental pollution associated with the older methods. google.com

The choice of solvent is another critical factor in the environmental impact of a chemical synthesis. Many traditional organic solvents are volatile, flammable, and toxic. researchgate.net Research in green chemistry focuses on replacing these with safer alternatives.

For the synthesis of this compound, particularly the nucleophilic aromatic substitution step, solvents like DMF or xylene might traditionally be used. Greener alternatives could include:

Water : Although organic substrates are often insoluble in water, the use of phase-transfer catalysts can facilitate reactions between an aqueous phase (containing the phenoxide) and an organic phase (containing the aryl halide).

Polyethylene Glycol (PEG) : PEG is a non-toxic, biodegradable polymer that can serve as a reaction solvent. It is particularly effective in nucleophilic substitution reactions and can often be recycled. researchgate.net

Solvent-Free Reactions : In some cases, the SNAr reaction between the aryl halide and the phenol can be carried out by heating a mixture of the neat reactants with a base, as demonstrated in the synthesis of a similar compound. nih.gov This completely eliminates the need for a solvent, significantly reducing waste and environmental impact.

For the catalytic hydrogenation step, solvents like methanol and ethanol are commonly used. google.com These are considered greener than many other organic solvents due to their lower toxicity and because they can be derived from renewable resources.

Mechanistic Investigations of Key Synthetic Transformations for this compound

A plausible and commonly employed route for the first step is the Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. In the context of synthesizing this compound, this would entail the reaction of 3,4-dichloronitrobenzene with m-cresol. The nitro group on the 3,4-dichloronitrobenzene ring is a strong electron-withdrawing group, which activates the ring towards nucleophilic aromatic substitution.

The subsequent step involves the reduction of the nitro group of the intermediate, 1-chloro-2-(3-methylphenoxy)-4-nitrobenzene, to form the final product, this compound. A variety of reducing agents can be employed for this transformation, with common choices being metal-based reductions (e.g., iron, tin, or zinc in acidic media) or catalytic hydrogenation.

For instance, a general method for the reduction of a nitro group in a similar system involves the use of iron powder in the presence of an acid, such as acetic acid, in a solvent mixture like ethanol and water. This method is often preferred in laboratory settings due to its efficiency and the relative ease of product isolation.

While specific kinetic data for the synthesis of this compound is not documented in readily available literature, kinetic studies of analogous Ullmann-type reactions provide valuable insights into the factors influencing the reaction rate.

The Ullmann condensation is generally understood to be a complex reaction with kinetics that can be influenced by several factors, including the nature of the solvent, the type of copper catalyst and ligands used, the base, and the electronic properties of the substrates. For the coupling of phenols with aryl halides, the reaction is often observed to be first order in both the aryl halide and the copper catalyst.

Kinetic studies on similar C-O coupling reactions have shown that the rate is significantly affected by the electronic nature of the aryl halide. Electron-withdrawing groups on the aryl halide, such as the nitro group in 3,4-dichloronitrobenzene, generally accelerate the reaction by making the aromatic ring more susceptible to nucleophilic attack. Conversely, electron-donating groups on the phenol can increase its nucleophilicity and also enhance the reaction rate. mdpi.com

The choice of solvent is also critical. Polar, aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used as they can dissolve the reactants and facilitate the formation of the reactive copper-phenoxide species.

The reduction of the nitro group is typically a faster and more straightforward reaction kinetically. When using metal catalysts like iron, the reaction rate is often dependent on the surface area of the metal and the concentration of the acid.

A representative set of reaction conditions for the analogous synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene from its nitro precursor is detailed in the table below, which can be considered as a model for the synthesis of this compound.

ParameterValue
Reactants 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, Iron powder, Acetic acid
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 2 hours
Yield 94%

This data is for an analogous reaction and is presented as a model.

Detailed transition state analysis for the formation of this compound through computational methods has not been specifically reported. However, theoretical studies on the mechanism of Ullmann condensations and nucleophilic aromatic substitutions provide a framework for understanding the likely transition states involved.

The formation of the diaryl ether via an Ullmann-type reaction is believed to proceed through a copper-catalyzed cycle. A plausible mechanism involves the formation of a copper(I) phenoxide species from m-cresol, the base, and the copper(I) catalyst. This species then undergoes oxidative addition with 3,4-dichloronitrobenzene. This oxidative addition step is often considered the rate-determining step of the catalytic cycle. The resulting copper(III) intermediate would then undergo reductive elimination to form the C-O bond of the diaryl ether and regenerate the copper(I) catalyst.

The transition state for the oxidative addition step would involve the simultaneous breaking of the C-Cl bond and the formation of the Cu-C and Cu-O bonds. The geometry of this transition state would be influenced by the ligands on the copper center.

For the nucleophilic aromatic substitution (SNAr) pathway, which may compete with or be part of the copper-catalyzed cycle, the reaction proceeds through a Meisenheimer complex. In the case of the reaction between 3,4-dichloronitrobenzene and the m-cresolate anion, the nucleophile attacks the carbon atom bearing a chlorine atom, leading to a high-energy, negatively charged intermediate. The negative charge is stabilized by the electron-withdrawing nitro group through resonance. The transition state leading to the Meisenheimer complex would involve the partial formation of the C-O bond and the localization of negative charge on the aromatic ring. The subsequent loss of the chloride ion from the Meisenheimer complex is a lower energy process that restores the aromaticity of the ring.

Computational studies on similar diaryl ether formations have shown that the activation energy is significantly influenced by the electronic properties of the substituents on both the aryl halide and the phenoxide. ibm.com The presence of the nitro group in the para position to the reacting chlorine atom in 3,4-dichloronitrobenzene is crucial for stabilizing the negative charge in the transition state and the Meisenheimer intermediate, thereby lowering the activation barrier for the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 3 Methylphenoxy Aniline

X-ray Crystallography for Single-Crystal Structural Analysis of 3-Chloro-4-(3-methylphenoxy)aniline

Further research and publication of experimental findings are required to populate these areas of knowledge for this specific chemical entity.

Reactivity and Derivatization Chemistry of 3 Chloro 4 3 Methylphenoxy Aniline

Chemical Transformations of the Aniline (B41778) Moiety in 3-Chloro-4-(3-methylphenoxy)aniline

The aniline portion of the molecule is a primary site for various chemical reactions, including transformations on the aromatic ring activated by the amino group and direct modifications of the amine functionality itself.

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings

The two aromatic rings of this compound exhibit different susceptibilities to electrophilic aromatic substitution (SEAr) due to the nature of their substituents. The aniline ring is highly activated by the electron-donating amino (-NH₂) group, which directs incoming electrophiles to the ortho and para positions. However, the para position is blocked by the phenoxy group. The amino group is a stronger activating group than the ether oxygen. Therefore, electrophilic substitution is most likely to occur on the aniline ring at the position ortho to the amine.

The methylphenoxy ring contains two electron-donating groups: the ether oxygen (-OAr) and the methyl group (-CH₃). Both are ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of substitution on this ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid in the presence of a sulfuric acid catalyst typically introduces a nitro group (–NO₂) onto the aromatic ring. For aniline derivatives, the reaction conditions must be carefully controlled to avoid oxidation and the formation of meta-isomers due to the protonation of the amine in the strongly acidic medium. nih.gov Acetanilide precursors are often used to control the reaction and favor para-substitution. rsc.org

Halogenation: Treatment with reagents like bromine water or chlorine can lead to the substitution of hydrogen atoms with halogens. The high activation from the amino group can lead to poly-halogenation. For instance, aniline reacts with bromine water to readily form 2,4,6-tribromoaniline. nih.gov

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (–SO₃H) group. Aniline reacts vigorously and typically forms anilinium hydrogen sulfate, which upon heating rearranges to sulfanilic acid. nih.gov

Diazotization and Subsequent Synthetic Manipulations of this compound

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). researchgate.netaskfilo.com This process converts the amino group into a highly versatile diazonium salt intermediate (Ar-N₂⁺Cl⁻).

The resulting diazonium salt is a valuable synthetic intermediate that can undergo a wide variety of subsequent reactions, known as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, among others. These allow for the replacement of the original amino group with a wide range of other functional groups.

Table 1: Potential Synthetic Manipulations via Diazotization

Reaction TypeReagent(s)Product Functional Group
Sandmeyer ReactionCuCl / HCl-Cl
CuBr / HBr-Br
CuCN / KCN-CN
Schiemann ReactionHBF₄, heat-F
Replacement by HydroxylH₂O, H₂SO₄, heat-OH
Replacement by HydrogenH₃PO₂-H
Azo CouplingPhenols, anilines-N=N-Ar' (Azo dyes)

Acylation, Alkylation, and Sulfonylation of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic, allowing it to react with various electrophiles.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides to form amides. For example, reaction with acetic anhydride (B1165640) yields the corresponding acetanilide. rsc.org This transformation is often used as a protective strategy for the amino group to moderate its activating effect and prevent side reactions during other synthetic steps, such as nitration.

Alkylation: Direct alkylation of the amine with alkyl halides can occur but is often difficult to control, leading to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Reductive amination is a more controlled method for introducing alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides. This reaction can also serve as a method for protecting the amine group.

Reactions Involving the Chlorophenyl and Methylphenoxy Substructures of this compound

The other functional groups on the molecule provide additional sites for chemical modification.

Cross-Coupling Reactions at the Halogenated Position for Aryl-Aryl or Aryl-Heteroatom Bond Formation

The chlorine atom on the aniline ring provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems have been developed to facilitate these couplings effectively. organic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for synthesizing biaryl compounds. wikipedia.orgorganic-chemistry.orgnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a new C-N bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction could be used to introduce a second amino group onto the molecule at the chlorinated position. The process generally involves a palladium catalyst, a suitable phosphine ligand (often bulky), and a base. organic-synthesis.comrsc.org

Chan-Lam Coupling: This copper-catalyzed reaction can form C-O, C-N, or C-S bonds and represents an alternative to palladium-based methods for certain transformations. organic-chemistry.org

Selective Functionalization of the Phenoxy Aromatic Ring

The methylphenoxy ring can also be functionalized, typically through electrophilic aromatic substitution. The directing effects of the substituents on this ring—the activating ortho-, para-directing ether oxygen and the activating ortho-, para-directing methyl group—will govern the position of substitution.

The most likely positions for electrophilic attack are ortho and para to the strongly activating ether linkage. The position para to the ether is already substituted with the methyl group. Therefore, substitution is most probable at the positions ortho to the ether oxygen. Steric hindrance from the rest of the molecule might influence the final product distribution. For instance, in a study on the metabolism of a similar compound, 3-chloro-4-fluoroaniline, hydroxylation (an electrophilic-like substitution) occurred ortho to the amino group. researchgate.net

Investigation of Complex Multi-Step and Cascade Reactions Utilizing this compound

While specific literature detailing complex multi-step and cascade reactions commencing directly from this compound is not extensively available, its structural motifs suggest a high potential for such transformations. The presence of the aniline functionality is key to initiating a variety of reaction cascades, particularly in the synthesis of heterocyclic scaffolds, which are prevalent in bioactive molecules. acs.orgastate.edu

The amino group of this compound can act as a potent nucleophile, enabling its participation in a series of sequential reactions. For instance, in a manner analogous to the synthesis of other complex molecules, it can be envisaged to react with various electrophiles to form intermediates that subsequently undergo intramolecular cyclization. A prime example of such a multi-step synthesis involving a related diaryl ether aniline is the preparation of the anthelmintic drug Rafoxanide. In this synthesis, a substituted aniline is acylated and then undergoes further transformations.

Drawing parallels, this compound could be a precursor for a variety of heterocyclic systems. For example, condensation with β-ketoesters could lead to the formation of quinoline (B57606) derivatives, while reaction with diketones could yield pyrroles. These multi-step sequences often involve an initial intermolecular reaction followed by an intramolecular cyclization and dehydration, a common strategy in heterocyclic synthesis. youtube.com

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, represent an efficient strategy for building molecular complexity. acs.org For anilines, these can be initiated by various means. For example, a three-component reaction between an enaminone, KSCN, and an aniline can lead to the formation of 2-aminothiazoles through a cascade of bond formations. acs.org It is plausible that this compound could participate in similar one-pot syntheses, affording highly substituted heterocyclic products.

The following table outlines a hypothetical multi-step reaction sequence for the synthesis of a quinoline derivative from this compound, based on established synthetic methodologies for similar anilines.

StepReactantsConditionsIntermediate/ProductReaction Type
1This compound, Ethyl acetoacetateAcid catalyst, Heatβ-enaminoneCondensation
2β-enaminone intermediateHigh temperature (e.g., in Dowtherm A)4-hydroxy-2-methylquinoline derivativeThermal cyclization (Conrad-Limpach reaction)
34-hydroxy-2-methylquinoline derivativePOCl₃4-chloro-2-methylquinoline derivativeChlorination

This hypothetical sequence illustrates how the inherent reactivity of the aniline moiety can be harnessed to construct complex polycyclic systems in a step-wise fashion.

Supramolecular Interactions and Self-Assembly Tendencies of this compound

The molecular structure of this compound contains several functional groups capable of participating in non-covalent interactions, suggesting a rich potential for supramolecular chemistry and self-assembly. These interactions are crucial in determining the solid-state packing of the molecule and can be exploited in the field of crystal engineering to design materials with specific properties. ias.ac.in

The primary amine group is a potent hydrogen bond donor, while the ether oxygen and the aromatic rings can act as hydrogen bond acceptors. This donor-acceptor complementarity can lead to the formation of well-defined hydrogen-bonding networks. In the solid state, anilines often form hydrogen-bonded aggregates. nih.gov For instance, aniline-phenol co-crystals are known to form robust tetrameric supramolecular synthons involving N-H···O and O-H···N hydrogen bonds. nih.govnih.govresearchgate.net While this compound does not possess a hydroxyl group, the ether oxygen can still participate in weaker C-H···O interactions. The primary amine can form N-H···N hydrogen bonds with neighboring molecules, leading to the formation of chains or cyclic motifs.

Furthermore, the two aromatic rings in the structure can engage in π-π stacking interactions. These interactions, though weaker than hydrogen bonds, play a significant role in stabilizing the crystal lattice. The relative orientation of the rings (e.g., face-to-face or edge-to-face) will be influenced by the electronic nature and steric bulk of the substituents. The chloro and methyl groups will also influence the packing by participating in weaker van der Waals interactions and potentially halogen bonding (in the case of the chloro group).

The interplay of these various non-covalent forces can lead to the formation of specific, predictable packing arrangements, a cornerstone of crystal engineering. nih.gov The self-assembly of molecules like this compound in solution and in the solid state is a complex phenomenon governed by a delicate balance of these interactions.

The potential supramolecular synthons for this compound are summarized in the table below, based on common interaction patterns in related molecules.

Supramolecular SynthonInteracting GroupsType of Interaction
Aniline CatenaneN-H of one molecule and N of anotherN-H···N Hydrogen Bond
Diaryl Ether StackingAromatic rings of adjacent moleculesπ-π Stacking
Chloro-Aromatic InteractionChlorine atom and aromatic ringHalogen Bonding / C-H···Cl Interaction
Methyl-Aromatic InteractionMethyl group and aromatic ringC-H···π Interaction

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 3 Methylphenoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties of 3-Chloro-4-(3-methylphenoxy)aniline

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties that govern a molecule's behavior. For this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d)) are typically employed to model its ground state. researchgate.net

HOMO-LUMO Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the amino group and the oxygen atom of the ether linkage, which act as electron-donating centers. Conversely, the LUMO is likely distributed over the chloro-substituted benzene (B151609) ring, which has a more electron-withdrawing character.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. scienceopen.com

Electronegativity (χ): Calculated as (I + A) / 2. It describes the power to attract electrons.

Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the chemical potential, -χ). This index measures the propensity of a species to accept electrons. thaiscience.info

Table 1: Illustrative Reactivity Descriptors for this compound based on DFT Calculations

ParameterPredicted Value (eV)Significance
EHOMO-5.85Electron-donating ability
ELUMO-1.20Electron-accepting ability
Energy Gap (ΔE)4.65Indicator of chemical reactivity and stability
Ionization Potential (I)5.85Energy required to remove an electron
Electron Affinity (A)1.20Energy released when an electron is added
Chemical Hardness (η)2.325Resistance to deformation of the electron cloud
Chemical Softness (S)0.43Propensity to undergo chemical change
Electronegativity (χ)3.525Overall electron-attracting power
Electrophilicity Index (ω)2.67Capacity to act as an electrophile

Note: These values are hypothetical and serve as illustrations based on typical results for similar aromatic amines.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scienceopen.comresearchgate.net The map displays the electrostatic potential on the molecule's isoelectronic density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net

For this compound, the MEP map would likely reveal the following features:

Negative Potential (Red/Yellow): The most negative regions are expected to be concentrated around the nitrogen atom of the amino group and the oxygen atom of the ether linkage due to the presence of lone pairs of electrons. These sites are the most probable targets for electrophiles.

Positive Potential (Blue): The hydrogen atoms of the amino group and the hydrogen atoms on the aromatic rings are expected to exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. scienceopen.com

Neutral Regions (Green): The carbon backbones of the phenyl rings would generally show intermediate potential.

This detailed charge landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's behavior in different environments, such as in various solvents or within a biological system like a protein binding site. ajchem-a.com

An MD simulation of this compound could be performed to investigate:

Solvation Effects: By simulating the molecule in explicit water or other solvents, one can study the structure of the solvation shell, calculate the solvation free energy, and understand how the solvent influences the molecule's conformation and dynamics.

Conformational Flexibility: MD simulations allow for the exploration of the conformational space accessible to the molecule at a given temperature, revealing the dynamic transitions between different shapes.

Interaction with Biomolecules: If this compound is a ligand for a specific protein, MD simulations can be used to study the stability of the ligand-protein complex, analyze the specific interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. ajchem-a.com

A typical MD simulation protocol involves defining a force field (e.g., CHARMM, AMBER) that describes the potential energy of the system, placing the molecule in a simulation box with solvent molecules, and running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the phenomena of interest. ajchem-a.com Analysis of the resulting trajectory provides insights into properties like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA). ajchem-a.com

Conformational Analysis and Potential Energy Surface Mapping of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformers and the energy barriers for rotation around single bonds.

The key flexible bond in this molecule is the C-O-C ether linkage between the two aromatic rings. A potential energy surface (PES) map can be generated by systematically rotating the dihedral angles defining the orientation of the two rings relative to each other and calculating the energy at each point using quantum chemical methods.

The analysis would likely show that planar or near-planar arrangements of the rings are energetically unfavorable due to steric hindrance. The most stable conformers would adopt a twisted or "bent" geometry to minimize these repulsive interactions. researchgate.net The PES would reveal the energy minima corresponding to these stable conformers and the transition states (saddle points) that connect them, providing the energy barriers for conformational change.

Prediction of Spectroscopic Data (NMR, IR, UV-Vis) through Quantum Chemical Methods for this compound

Quantum chemical calculations are highly effective at predicting various types of spectroscopic data, which can be invaluable for structure elucidation and for interpreting experimental results.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using DFT methods, often by employing the Gauge-Including Atomic Orbital (GIAO) approach. github.io By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the structure of a synthesized compound or assign the relative configuration of stereoisomers. github.ioconicet.gov.ar

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom Position (see figure)Predicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
1145.21-NH₂3.80
2118.52-H6.75
3120.15-H6.90
4142.86-H6.65
5116.48-H6.80
6115.910-H7.15
7156.511-H6.70
8114.312-H6.78
9139.89-CH₃2.30
10129.5
11122.0
12118.2

Note: These are theoretical predictions and may differ from experimental values. Numbering is for illustrative purposes.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with good accuracy. researchgate.net The predicted IR spectrum can help in assigning the absorption bands observed in an experimental spectrum to specific functional groups. For this compound, key predicted vibrations would include N-H stretching of the amine, C-O-C stretching of the ether, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. researchgate.netnih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is determined by electronic transitions from occupied to unoccupied molecular orbitals. Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis spectra. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The primary electronic transition is typically from the HOMO to the LUMO, and its energy is related to the HOMO-LUMO gap. researchgate.net For this compound, absorption bands in the UV region are expected due to π→π* transitions within the aromatic systems.

Computational Prediction of Reaction Pathways and Mechanism Elucidation for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways, identify intermediates and transition states, and calculate activation energies. researchgate.net

For this compound, computational methods could be used to study various transformations:

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic attack. DFT calculations can predict the most likely site of substitution (ortho or para to the amino group, though the para position is blocked) by analyzing the energies of the sigma-complex intermediates. The directing effects of the chloro and phenoxy substituents can also be quantified.

Reactions at the Amino Group: The nucleophilic character of the amino group makes it a site for reactions like acylation or alkylation. Computational modeling can elucidate the reaction mechanism, including the role of catalysts and the structure of the transition state.

Metabolic Transformations: If studying the molecule in a biological context, computational methods can help predict likely sites of metabolism, such as oxidation of the amino group or hydroxylation of the aromatic rings by cytochrome P450 enzymes.

By calculating the energetics of the entire reaction coordinate, from reactants through transition states to products, a detailed and quantitative understanding of the reaction mechanism can be achieved, guiding the design of new synthetic routes or explaining observed product distributions. researchgate.net

Advanced Applications and Industrial Relevance of 3 Chloro 4 3 Methylphenoxy Aniline in Chemical Research

Role of 3-Chloro-4-(3-methylphenoxy)aniline as a Versatile Chemical Intermediate in Complex Synthesis

The reactivity of the amine group and the specific substitution pattern on the aromatic rings make this compound a promising precursor in multi-step synthetic pathways. The chloro and methylphenoxy substituents modify the electronic properties and steric environment of the aniline (B41778) moiety, influencing its reactivity and the properties of its derivatives.

Substituted diphenyl ether anilines are crucial building blocks in the synthesis of biologically active compounds. The general structure of this compound is found in the core of several targeted therapeutic agents. For instance, analogous compounds are key intermediates in the synthesis of kinase inhibitors. A notable example is Lapatinib, a drug used in cancer therapy, which is synthesized from intermediates like 3-Chloro-4-(3-fluorobenzyloxy)aniline pharmaffiliates.com. Similarly, 3-Chloro-4-(4-methoxyphenoxy)aniline is employed in the creation of kinase inhibitors. The synthesis involves reacting the aniline derivative with a quinazoline (B50416) moiety.

In the agrochemical sector, chlorinated anilines serve as fundamental raw materials for herbicides and pesticides. For example, 3-Chloro-4-methylaniline is a key precursor for herbicides like chlorotoluron. google.com Likewise, 3-Chloro-2-methylaniline is an essential intermediate for synthesizing quinolinecarboxylic acid herbicides. google.com Following these established synthetic routes, this compound could potentially be used to create novel agrochemicals, where the 3-methylphenoxy group could fine-tune the biological activity and physical properties of the final product.

The synthesis of anthelmintic agents also utilizes similar structures. The veterinary drug Rafoxanide, a halogenated salicylanilide, is synthesized from 3-chloro-4-(4´-chlorophenoxy)aminobenzene through amidation with 3,5-diiodosalicylic acid. nih.gov This highlights a potential pathway where this compound could be acylated to produce other complex amides for research.

Table 1: Examples of Pharmaceutical and Agrochemical Intermediates

Intermediate Compound Application/Target Molecule Reference
3-Chloro-4-(3-fluorobenzyloxy)aniline Synthesis of Lapatinib pharmaffiliates.com
3-Chloro-4-methylaniline Synthesis of Chlorotoluron google.com
3-Chloro-2-methylaniline Synthesis of Quinclorac google.com

Aniline and its derivatives are foundational to the dye industry. Chloroanilines are often used as precursors in the synthesis of azo dyes and pigments. The synthesis typically involves diazotization of the aniline's primary amine group, followed by coupling with an electron-rich aromatic compound. The specific substituents on the aniline ring, such as the chloro and methylphenoxy groups in this compound, would act as auxochromes, influencing the final color, fastness, and solubility of the dye. Beyond dyes, these intermediates are used in producing other specialty chemicals where a substituted phenoxy aniline moiety is required for building molecular complexity.

Exploration of this compound in Materials Science

The properties of this compound also make it a candidate for applications in materials science, particularly in the development of functional polymers and organic materials.

Polyaniline (PANI) is a well-known conducting polymer whose properties can be tuned by using substituted aniline monomers. researchgate.net The oxidative polymerization of aniline derivatives leads to polymers with modified characteristics. rsc.org Introducing substituents onto the aniline ring can enhance solubility in common organic solvents, a significant advantage over the often-intractable parent PANI. researchgate.net

It is plausible that this compound could be used as a monomer or co-monomer with aniline to create novel copolymers. researchgate.netconicet.gov.ar The bulky 3-methylphenoxy group would likely disrupt polymer chain packing, potentially increasing solubility, while the chloro substituent would affect the electronic properties and stability of the resulting polymer. The copolymerization of aniline with m-chloroaniline has been shown to incorporate additional chlorine substituents into the polymer backbone, altering its electronic and photoluminescent properties. conicet.gov.ar

While its role as a cross-linking agent is less direct, the amine functionality allows it to react with systems containing, for example, epoxy or carboxylic acid groups, potentially integrating it into a cross-linked polymer network. However, its primary role in polymerization would likely be as a monomer.

Table 2: Potential Effects of Substituents on Polyaniline Properties

Substituent Group Probable Effect on Polymer Scientific Rationale
Chloro (Cl) Modifies electronic properties, enhances thermal stability. The electron-withdrawing nature of chlorine alters the electron density of the polymer backbone. conicet.gov.ar

The modification of polyaniline with various substituents has been explored for creating materials for specific applications, such as chemical sensors. rsc.org Polymers derived from substituted anilines can exhibit high sensitivity to analytes like ammonia (B1221849) or moisture. The unique combination of substituents in a polymer derived from this compound could lead to materials with tailored sensing capabilities or specific optical and electrical properties for use in electrochromic devices. rsc.org

Furthermore, related aniline derivatives form Schiff bases that exhibit interesting properties like photochromism and thermochromism, which depend on the planarity of the molecule. researchgate.net Derivatives of this compound could be explored for the creation of such "smart" materials that respond to external stimuli.

Ligand Design and Coordination Chemistry Involving this compound

The nitrogen atom of the primary amine group makes this compound a suitable candidate for ligand synthesis. A common strategy involves the condensation of the aniline with an aldehyde or ketone to form a Schiff base (or imine). Schiff bases are highly versatile ligands capable of coordinating with a wide range of metal ions to form stable metal complexes.

Research on the structurally similar 3-Chloro-4-(4-chlorophenoxy)aniline has shown that it can be reacted with 5-nitrothiophene-2-carbaldehyde to form a Schiff base. researchgate.net The resulting compound features an imine nitrogen and other heteroatoms (oxygen, sulfur) that can act as coordination sites. Such multi-dentate ligands are of great interest in catalysis, materials science, and the development of new therapeutic agents. The specific electronic and steric profile imparted by the chloro and methylphenoxy groups on this compound would influence the coordination geometry and stability of its resulting metal complexes.

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

There is no available literature describing the methods of synthesis, reaction conditions, or the characterization (e.g., using spectroscopic or crystallographic techniques) of metal complexes formed with this compound.

Investigation of Catalytic Activity of this compound-Derived Ligands

Similarly, no studies have been published that investigate the potential catalytic applications of ligands derived from this compound. This includes any exploration of their efficiency, selectivity, or mechanism of action in any catalytic processes.

Without any primary research or review articles on these specific topics, it is not possible to provide a detailed and factual article as requested.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-4-(3-methylphenoxy)aniline, and how do reaction conditions influence yield?

  • Methodology :

  • Condensation-Reduction : A two-step process involving condensation of 2-chloro-4-nitrophenol with 3-methylphenol derivatives in the presence of K₂CO₃ (solvent: DMF, 80–100°C), followed by nitro-group reduction using Fe/NH₄Cl (yield: ~82%) .
  • Suzuki–Miyaura Coupling : Transition metal-catalyzed cross-coupling to introduce substituents selectively. Requires Pd catalysts, bases (e.g., Na₂CO₃), and inert conditions .
    • Critical Factors : Solvent choice (polar aprotic vs. protic), temperature control (reflux vs. RT), and catalyst loading directly impact purity and yield.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • Reverse-Phase HPLC : Use C18 columns with mobile phases like acetonitrile/water (e.g., 70:30 v/v) for purity assessment. Retention times and peak symmetry indicate impurities .
  • ¹H-NMR/¹³C-NMR : Confirm substitution patterns (e.g., chloro and methylphenoxy groups) via chemical shifts (δ 6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 247.07 for [M+H]⁺) .

Q. What solvents and reaction conditions are optimal for derivatizing this compound?

  • Solvent Compatibility : Dichloromethane (DCM) or ethanol for nucleophilic substitutions (e.g., amination). Avoid protic solvents in Pd-catalyzed reactions to prevent catalyst deactivation .
  • Temperature Ranges : 25–80°C for most reactions. Higher temps (100–120°C) may be needed for SNAr reactions due to electron-withdrawing groups .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight :

  • The chloro group acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (SNAr) but deactivating it for electrophilic attacks.
  • The methylphenoxy group provides steric hindrance, affecting regioselectivity in Suzuki couplings. Computational studies (DFT) can predict reactive sites .
    • Case Study : Meta-chloro substitution vs. para-methylphenoxy positioning alters electron density distribution, impacting coupling efficiency with boronic acids .

Q. What strategies resolve contradictions in reported biological activities of structurally similar aniline derivatives?

  • Data Reconciliation :

  • Comparative SAR Analysis : Compare IC₅₀ values for enzyme inhibition (e.g., cytochrome P450) across derivatives. For example, trifluoromethyl analogs show higher lipid metabolism modulation than chloro derivatives .
  • Crystallographic Validation : Use X-ray diffraction (e.g., SHELX-refined structures) to correlate 3D conformation with bioactivity. ORTEP-III visualizes steric clashes affecting target binding .

Q. How can reaction by-products be minimized during large-scale synthesis of this compound?

  • Process Optimization :

  • DoE Approaches : Apply factorial design to optimize parameters (e.g., molar ratios, catalyst loading). For Fe/NH₄Cl reductions, excess NH₄Cl reduces nitro-group over-reduction .
  • In-Situ Monitoring : Use FT-IR or Raman spectroscopy to track nitro-to-amine conversion and terminate reactions at ~95% completion .

Q. What role does this compound play in modulating Hedgehog signaling pathways?

  • Biological Mechanism :

  • Acts as a Smoothened (Smo) receptor agonist. Fluorescence polarization assays quantify binding affinity (Kd ~50–100 nM) to Smo proteins .
  • In-Vitro Models : Hepatocyte studies show dose-dependent inhibition of lipid accumulation (IC₅₀ = 10 µM), linked to desaturase enzyme downregulation .

Methodological Challenges & Solutions

Q. How to address low solubility of this compound in aqueous systems for biological assays?

  • Formulation Strategies :

  • Use DMSO as a co-solvent (<1% v/v) to maintain solubility without cytotoxicity.
  • Micellar encapsulation (e.g., PEG-PLA nanoparticles) enhances bioavailability in cell culture .

Q. What computational tools predict the metabolic stability of this compound derivatives?

  • In-Silico Approaches :

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates metabolic half-life (e.g., t₁/₂ = 2–4 hrs in human liver microsomes).
  • Docking Simulations : AutoDock Vina models interactions with CYP3A4, identifying metabolically labile sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.